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molecular formula C11H11FO2 B1316732 7-Fluoro-2,2-dimethylchroman-4-one CAS No. 111477-98-6

7-Fluoro-2,2-dimethylchroman-4-one

Cat. No. B1316732
M. Wt: 194.2 g/mol
InChI Key: MWTQZPUQPCIGJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08232309B2

Procedure details

To a solution of Example 65A (415 mg, 2.14 mmol) in methanol (12 mL) was added methoxylamine hydrochloride (0.179 g, 2.14 mmol) and pyridine (0.87 mL, 10.8 mmol). The mixture was stirred overnight at room temperature and was then evaporated in vacuo. The residue was partitioned between ethyl acetate and H2O, and the organic layer was dried over Na2SO4 and was evaporated in vacuo. The residue thus obtained was dissolved in methanol (8 mL) and was hydrogenated (balloon) over 10% Pd-C in the presence of 4 drops of concentrated HCl overnight at room temperature. The catalyst was filtered off (Celite), and the filtrate was evaporated in vacuo. The residue was taken up in ether (20 mL) and was extracted with 1N HCl (3×10 mL). These acidic extracts were then basified to pH 10 with 2N NaOH and were extracted with ethyl acetate (3×10 mL). Drying over Na2SO4, followed by evaporation in vacuo, yielded Example 65B, 158 mg (48%). 1H NMR (300 MHz, DMSO-d6) δ ppm 7.56 (m, 1H), 6.66 (m, 1H), 6.48 (m, 1H), 3.81 (m, 1H), 2.02 (m, 2H), 1.35 (s, 3H), 1.20 (s, 3H). MS (ESI) m/z 196 (M+H).
Quantity
415 mg
Type
reactant
Reaction Step One
Quantity
0.179 g
Type
reactant
Reaction Step One
Quantity
0.87 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=O)[CH2:7][C:8]([CH3:13])([CH3:12])[O:9]2)=[CH:4][CH:3]=1.Cl.O([NH2:18])C.N1C=CC=CC=1>CO.Cl.[Pd]>[F:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]([NH2:18])[CH2:7][C:8]([CH3:13])([CH3:12])[O:9]2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
415 mg
Type
reactant
Smiles
FC1=CC=C2C(CC(OC2=C1)(C)C)=O
Name
Quantity
0.179 g
Type
reactant
Smiles
Cl.O(C)N
Name
Quantity
0.87 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
12 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
8 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was then evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ethyl acetate and H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
CUSTOM
Type
CUSTOM
Details
at room temperature
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off (Celite)
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo
EXTRACTION
Type
EXTRACTION
Details
was extracted with 1N HCl (3×10 mL)
EXTRACTION
Type
EXTRACTION
Details
were extracted with ethyl acetate (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying over Na2SO4
CUSTOM
Type
CUSTOM
Details
followed by evaporation in vacuo
CUSTOM
Type
CUSTOM
Details
yielded Example 65B, 158 mg (48%)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
FC1=CC=C2C(CC(OC2=C1)(C)C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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